Benzoyl-L-histidine

Overview

Description

Benzoyl-L-histidine is a derivative of the amino acid histidine, where the benzoyl group is attached to the nitrogen atom of the histidine molecule. This compound is known for its white crystalline appearance and has a molecular formula of C16H16N4O3 . It is used in various biochemical and pharmaceutical applications due to its unique properties.

Mechanism of Action

Target of Action

Benzoyl-L-histidine, also known as N-Benzoyl-L-histidine, is a derivative of the amino acid histidine Given its structural similarity to histidine, it may interact with similar targets, such as enzymes involved in histidine metabolism .

Mode of Action

It is known that histidine, the parent compound, plays a crucial role in protein synthesis and is involved in several metabolic processes within the body . As a derivative of histidine, this compound might interact with its targets in a similar manner, potentially influencing these processes.

Biochemical Pathways

Histidine, the parent compound of this compound, is involved in numerous biochemical pathways. It is synthesized through a common biosynthetic pathway consisting of ten biochemical steps

Pharmacokinetics

Studies on l-histidine, its parent compound, suggest that it is transported across biological membranes via peptide-histidine transporter 1 (pht1) . This transporter may also play a role in the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Result of Action

For instance, histidine is known to be involved in protein synthesis and several metabolic processes

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the presence of certain excipients in drug formulations can significantly impact the stability and efficacy of the compound . Additionally, factors such as pH, temperature, and light exposure could potentially affect the stability and activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyl-L-histidine can be synthesized through the reaction of benzoic acid with L-histidine in a suitable solvent. The reaction typically involves the use of a coupling agent to facilitate the formation of the amide bond between the benzoic acid and the histidine . The reaction mixture is then subjected to crystallization to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzoyl-L-histidine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the photo-oxidation of the histidine moiety, which can lead to the formation of cross-links between histidine residues .

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound under controlled conditions.

Major Products Formed:

Oxidation Products: 2-oxo-histidine

Substitution Products: Various benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Benzoyl-L-histidine is recognized as a key intermediate in the synthesis of pharmaceuticals. It plays a significant role in developing drugs targeting neurological disorders. Its structural properties facilitate interactions with biological targets, making it a valuable compound in drug design and development.

- Case Study : A study highlighted its use in synthesizing compounds that exhibit neuroprotective effects, demonstrating its potential in treating conditions such as Alzheimer's disease .

Biochemical Research

In biochemical research, this compound serves as a model compound for studying enzyme inhibition and protein interactions. Its ability to form cross-links under photodynamic conditions allows researchers to investigate complex biological processes.

- Mechanism of Action : Research indicates that the benzoyl group protects the amino group of histidine from participating in cross-linking reactions, enabling spectroscopic detection of photo-oxidized products . This property is crucial for understanding protein dynamics and interactions.

Cosmetic Formulations

The compound is increasingly incorporated into skincare products due to its potential anti-aging properties. It enhances skin hydration and elasticity, making it a popular ingredient in cosmetic formulations.

- Application Insight : Studies have shown that this compound can improve skin texture and reduce the appearance of fine lines, providing a scientific basis for its use in cosmetics .

Food Industry

In the food industry, this compound acts as a preservative and flavoring agent. Its application improves the shelf life and taste of various food products, contributing to food safety and quality.

- Regulatory Note : The use of this compound in food products is subject to safety evaluations to ensure compliance with health regulations .

Analytical Chemistry

This compound is utilized in chromatography techniques for separating and analyzing complex mixtures. Its properties aid in quality control processes within pharmaceutical and food industries.

- Techniques Used : High-performance liquid chromatography (HPLC) often employs this compound as a standard for method validation due to its well-characterized behavior under various conditions .

Data Table: Summary of Applications

Comparison with Similar Compounds

- N-acetyl-L-histidine

- Histidine methyl ester

- Histidine ethyl ester

Comparison: Benzoyl-L-histidine is unique due to the presence of the benzoyl group, which provides additional stability and allows for specific interactions in biochemical reactions. Compared to N-acetyl-L-histidine, this compound has a higher molecular weight and different solubility properties, making it suitable for specific applications in research and industry .

Biological Activity

Benzoyl-L-histidine is a derivative of the amino acid histidine, which has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

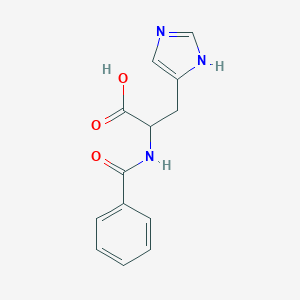

This compound is characterized by the addition of a benzoyl group to the histidine molecule. The structural formula can be represented as follows:

This modification affects its solubility, stability, and interaction with biological targets.

Mechanisms of Biological Activity

- Inhibition of DNA Methylation : Recent studies have highlighted the potential of this compound derivatives as inhibitors of DNA methyltransferases (DNMTs). These enzymes play a crucial role in epigenetic regulation, and their inhibition may reverse abnormal gene silencing associated with various diseases, including cancer .

- Antibacterial Properties : this compound has shown promise as an antibacterial agent. Research indicates that certain derivatives can inhibit histidine kinases, which are vital for bacterial signal transduction and survival . The inhibition of these kinases may disrupt bacterial growth and biofilm formation.

- Histone Modification : The compound has been investigated for its ability to inhibit protein arginine deiminases (PADs), enzymes involved in histone modification. Inhibition of PADs can lead to altered gene expression and has implications in cancer therapy .

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A study focused on the anticancer properties of this compound derivatives demonstrated significant inhibition of tumor cell proliferation in vitro. The mechanism was attributed to the compound's ability to modulate epigenetic factors, specifically through DNMT inhibition. The results indicated a dose-dependent response with IC50 values in the low micromolar range, suggesting strong potential for further development as an anticancer therapeutic agent .

Properties

IUPAC Name |

(2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDPUFBIVWMAED-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941574 | |

| Record name | N-[Hydroxy(phenyl)methylidene]histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5354-94-9, 19785-88-7 | |

| Record name | N-Benzoyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5354-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019785887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(phenyl)methylidene]histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nα-benzoyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-benzoyl-L-histidine in biological systems?

A: While N-benzoyl-L-histidine itself is not naturally occurring, it serves as a valuable model compound for understanding the reactivity of the histidine imidazole ring in proteins. Research demonstrates that N-benzoyl-L-histidine readily forms conjugates with various molecules. For example, the Onycophoran species Peripatoides novaezealandiae utilizes N-benzoyl-L-histidine for detoxification, conjugating it with benzoic acid and its derivatives like p-aminobenzoic acid and p-nitrobenzoic acid [].

Q2: How does N-benzoyl-L-histidine interact with reactive lipid species?

A: N-benzoyl-L-histidine exhibits reactivity towards epoxyketooctadecenoic acids (EKODEs), a class of lipid oxidation products. Specifically, the imidazole ring of N-benzoyl-L-histidine undergoes a conjugate addition reaction with the α,β-unsaturated ketone system of EKODEs, leaving the epoxide ring intact []. This reaction is significant as it mimics EKODE modification of histidine residues in proteins, highlighting a potential mechanism of oxidative damage.

Q3: How does the structure of N-benzoyl-L-histidine influence its reactivity with methyloxirane?

A: Studies comparing the reactivity of N-benzoyl-L-histidine methyl ester with other protected amino acids like N-acetyl-L-cysteine methyl ester and L-valine methyl ester towards methyloxirane revealed that the histidine derivative exhibited a higher reaction rate []. This suggests that the imidazole ring in N-benzoyl-L-histidine contributes significantly to its nucleophilic character, facilitating the reaction with the epoxide ring of methyloxirane.

Q4: Can N-benzoyl-L-histidine be utilized in the development of artificial enzymes?

A: While not directly addressed in the provided papers, N-benzoyl-L-histidine's use as a building block for artificial enzymes is plausible. Research indicates that polyoxyethylene esters of N-benzoyl-L-histidine can catalyze the hydrolysis of p-nitrophenyl acetate, with the reaction kinetics influenced by the buffer system []. This finding suggests potential for developing artificial enzymes with tunable catalytic properties using N-benzoyl-L-histidine derivatives.

Q5: How does osmium tetroxide interact with N-benzoyl-L-histidine, and what are the implications for biological tissue fixation?

A: Osmium tetroxide (OsO4) reacts with N-benzoyl-L-histidine, forming a complex with the structure Os2O6L4, where L represents the N-benzoyl-L-histidine molecule []. This interaction is particularly relevant in the context of biological tissue fixation. OsO4 is known to cross-link proteins and lipids during fixation, and the formation of Os2O6L4 complexes suggests a potential mechanism for OsO4-mediated crosslinking involving histidine residues in proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.